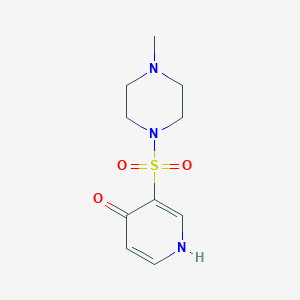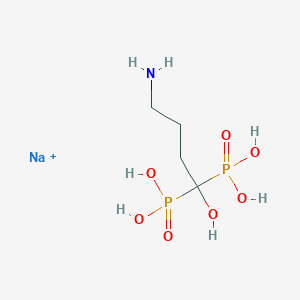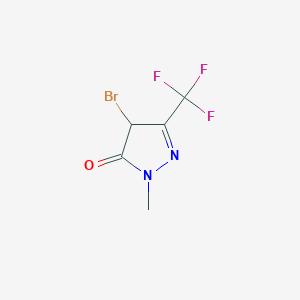
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound with the molecular formula C5H4BrF3N2O It is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves the reaction of 1-methyl-3-trifluoromethyl-pyrrole-5-carbaldehyde with ammonium bromide under alkaline conditions. The bromination reaction is carried out to obtain the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced species.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amino derivatives, while oxidation reactions can form various oxidized species.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
- 4-Brom-1-methyl-3-(trifluormethyl)-1H-pyrazol
- 4-Brom-1-methyl-3-(trifluormethyl)-1H-pyrazol-5-carbonsäure
Einzigartigkeit
4-Brom-1-methyl-3-(trifluormethyl)-4,5-dihydro-1H-pyrazol-5-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Brom- als auch von Trifluormethylgruppen einzigartig. Diese Kombination von Substituenten verleiht ihm einzigartige chemische und physikalische Eigenschaften, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
CAS-Nummer |
1542813-56-8 |
|---|---|
Molekularformel |
C5H4BrF3N2O |
Molekulargewicht |
245.00 g/mol |
IUPAC-Name |
4-bromo-2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H4BrF3N2O/c1-11-4(12)2(6)3(10-11)5(7,8)9/h2H,1H3 |
InChI-Schlüssel |
SCJJHLMKNIKQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(C(=N1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
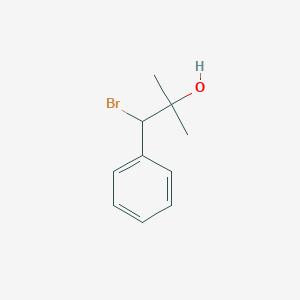


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)


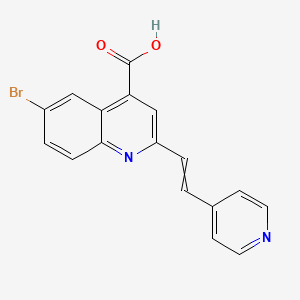
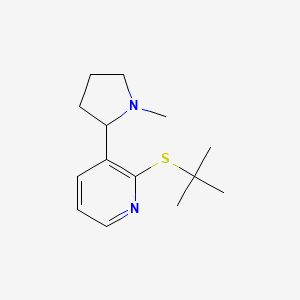
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

